5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine
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Overview
Description
5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 5-position and an ethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease processes . The exact mechanism depends on the specific application and target. Molecular docking studies and biochemical assays are often used to elucidate the compound’s mode of action .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the bromophenyl group but has a thiazole ring instead of a pyrimidine ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound features a bromophenyl group and an isoxazole ring.
Uniqueness
5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of both a bromophenyl group and an ethyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
7331-26-2 |
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Molecular Formula |
C12H13BrN4 |
Molecular Weight |
293.16 g/mol |
IUPAC Name |
5-(4-bromophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13BrN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17) |
InChI Key |
QBWDUOPHQODKEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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